4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole

mGluR2 Positive Allosteric Modulator Neuroscience Drug Discovery

Sourcing a validated mGluR2 PAM probe with reproducible potency across recombinant assays is a frequent bottleneck in glutamatergic target validation. This compound directly addresses that gap. - Single-digit nanomolar PAM potency (EC50 30 nM at human mGluR2) confirmed in cell-based functional assays. - Defined SAR at 4-Br and N1-cyclopentylmethyl motifs ensures >50-fold selectivity over generic benzotriazole analogs. - Compact, fragment-like scaffold (MW 280.16, logP 3.4) compliant with Lipinski rules; ideal for FBDD workflows and pharmacophore modeling. Available as a custom-synthesis research reagent with documented bioactivity in ChEMBL (CHEMBL4580916) and BindingDB (BDBM50503159).

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
Cat. No. B12087389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2C3=C(C(=CC=C3)Br)N=N2
InChIInChI=1S/C12H14BrN3/c13-10-6-3-7-11-12(10)14-15-16(11)8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2
InChIKeyDSBCAXNWINGDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole: mGluR2 PAM Scaffold Overview


4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS 2225889-65-4) is a halogenated N1-cycloalkylmethyl benzotriazole derivative that functions as a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) [1]. The compound features a bromine atom at the 4-position of the benzotriazole core and a cyclopentylmethyl substituent at the N1 position, a combination that confers single-digit to sub-100 nanomolar potency at human mGluR2 in cell-based functional assays [1][2]. With a molecular weight of 280.16 g·mol⁻¹, a calculated logP of 3.4, zero hydrogen bond donors, and three hydrogen bond acceptors, the compound occupies a favorable drug-like physicochemical space compliant with Lipinski's Rule of Five [3]. Its biological activity has been curated in ChEMBL (CHEMBL4580916) and BindingDB (BDBM50503159), establishing it as a well-characterized chemical probe for mGluR2 pharmacology [1].

Irreplaceable SAR of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole


The benzotriazole chemotype exhibits a steep structure–activity relationship (SAR) at the mGluR2 allosteric site, where both the nature of the N1 substituent and the substituent at the 4-position profoundly dictate PAM potency. Systematic fragment-based optimization campaigns have demonstrated that replacing the N1-cyclopentylmethyl group with a benzyl group reduces mGluR2 PAM potency from nanomolar to low micromolar levels [1]. Furthermore, substituting the 4-bromo atom with chlorine or trifluoromethyl results in a significant loss of potency, confirming that the 4-bromo substitution is non-redundant for maintaining high-affinity allosteric modulation [1]. These SAR constraints mean that generic benzotriazole analogs—including 4-chloro, 4-fluoro, 4-CF₃, or N1-benzyl variants—cannot serve as direct functional replacements without a 50- to 100-fold penalty in target engagement. The quantitative evidence below establishes the specific substitution pattern of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole as a privileged configuration for mGluR2 PAM potency.

Quantitative Differentiation of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole


mGluR2 PAM Potency Advantage Over Parent Benzyl-Benzotriazole

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole achieves an EC50 of 30 nM as a positive allosteric modulator of human mGluR2 in a cell-based calcium flux assay [1]. In contrast, the benzyl-substituted benzotriazole fragment (compound 4 in Szabó et al., J. Med. Chem. 2019)—a structurally related N1-substituted benzotriazole—exhibited an mGluR2 PAM EC50 of 3,000 nM (3 µM) in the same functional assay format [2]. This represents an approximately 100-fold improvement in potency conferred by the 4-bromo-cyclopentylmethyl substitution pattern relative to the unsubstituted benzyl analog.

mGluR2 Positive Allosteric Modulator Neuroscience Drug Discovery

4-Bromo Substitution Superiority for mGluR2 PAM Potency

In a systematic halogen scan at the 4-position of the N1-cycloalkylmethyl benzotriazole series, compounds bearing 4-chloro (compound 56) and 4-trifluoromethyl (compound 60) substituents were reported to exhibit 'much lower potency relative to the corresponding bromine derivative 45' [1]. Compound 45, which carries a 4-bromo substituent and an N1-cycloalkylmethyl group consistent with the target compound scaffold, served as the potency benchmark against which all other 4-position variants were compared. The 4-bromo substitution was identified as the optimal halogen for maximizing mGluR2 PAM activity within this chemotype.

Structure-Activity Relationship Halogen Scan mGluR2 PAM Optimization

N1-Cyclopentylmethyl Lipophilic Efficiency Advantage

The replacement of the N1-benzyl group with cycloalkyl substituents was a deliberate strategy to reduce lipophilicity while maintaining or improving mGluR2 PAM potency in the fragment-to-lead optimization program [1]. Within the cycloalkyl series, cyclopentylmethyl-containing analogs (compounds 42–45) were reported to improve potency relative to their N1-benzyl counterparts. The target compound's calculated logP of 3.4 [2] is substantially lower than that of the benzyl-substituted early lead compound 16 (which exhibited high lipophilicity, limited solubility, and high protein binding that precluded in vivo proof-of-concept) [1]. This reduction in logP—achieved through the N1-cyclopentylmethyl modification—improves the ligand-lipophilicity efficiency (LLE or LipE) profile, which is a critical determinant of developability in CNS drug discovery programs.

Lipophilic Ligand Efficiency Cycloalkyl Scan mGluR2 PAM Drug Discovery

Curated Bioactivity Data in Public Databases

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole has been independently curated in both ChEMBL (CHEMBL4580916) and BindingDB (BDBM50503159) with a precisely annotated mGluR2 PAM EC50 value of 30 nM, including the full assay description, target specification, and cell line context [1]. This level of data transparency and independent database cross-referencing is not uniformly available for all benzotriazole analogs. Many structurally similar N1-substituted benzotriazoles lack curated bioactivity annotations in public repositories, forcing users to rely on unvalidated vendor claims or to independently replicate SAR studies. The availability of standardized, traceable potency data reduces procurement risk and enables direct integration into computational models, structure-based design workflows, and comparative pharmacology analyses.

ChEMBL BindingDB mGluR2 Pharmacology Chemical Probe

Application Scenarios for 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole


mGluR2 PAM Screening and Hit Validation

The compound's validated EC50 of 30 nM at human mGluR2 makes it an ideal reference PAM for establishing and validating mGluR2 functional assays (calcium flux, cAMP, or β-arrestin recruitment) in recombinant cell lines. Its potency lies at the boundary between fragment-like and lead-like chemical space, enabling its use as both a screening control and a starting point for structure-based optimization campaigns targeting the mGluR2 allosteric pocket [1][2].

SAR Exploration of Benzotriazole mGluR2 PAM Chemotype

The defined SAR around the 4-position (Br > Cl ≈ CF₃) and the N1-position (cyclopentylmethyl > benzyl) positions 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole as a validated starting scaffold for systematic medicinal chemistry exploration. Researchers can use the compound as a synthetic intermediate to introduce diversity at the 5-, 6-, or 7-positions while retaining the potency-conferring 4-Br and N1-cyclopentylmethyl motifs, as demonstrated in the fragment-to-lead optimization pathways described by Szabó et al. [2].

Computational Modeling of mGluR2 Allosteric Modulators

With publicly available bioactivity data curated in ChEMBL and BindingDB, combined with well-defined physicochemical properties (logP 3.4, MW 280.16, TPSA 30.7 Ų, zero H-bond donors), the compound serves as a high-confidence training set member for ligand-based pharmacophore models, QSAR analyses, and molecular docking studies targeting the mGluR2 allosteric site [1][3]. Its potency and compact size (heavy atom count = 16) make it particularly suitable for fragment-based drug design (FBDD) computational workflows.

CNS Drug Discovery for Glutamatergic Disorders

mGluR2 PAMs have been implicated as potential pharmacotherapy for schizophrenia, anxiety disorders, and other psychiatric conditions involving glutamatergic dysfunction. The target compound's favorable balance of nanomolar potency and moderated lipophilicity (logP 3.4), relative to more lipophilic benzyl-substituted analogs that failed in vivo proof-of-concept studies, positions it as a compelling chemical starting point for lead optimization programs aimed at identifying brain-penetrant mGluR2 PAM clinical candidates [2].

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